4-methyl-3-({1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S2/c1-20-10-18-19-15(20)27(23,24)13-8-21(9-13)14(22)11-2-4-12(5-3-11)25-16-17-6-7-26-16/h2-7,10,13H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITXPNCWOFIIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-({1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of β-amino alcohols with suitable leaving groups.
Coupling Reactions: The final compound is obtained by coupling the thiazole, triazole, and azetidine intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-({1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi. Research indicates that triazole derivatives exhibit significant activity against resistant strains of bacteria and fungi, making them valuable in developing new antimicrobial agents .
Case Study:
A study demonstrated that certain synthesized triazole derivatives showed promising antimicrobial activity against common pathogens. The structural modifications in these compounds were found to enhance their efficacy, suggesting that the sulfonyl and thiazole moieties play a crucial role in their biological activity .
Anticancer Properties
The potential anticancer effects of triazoles are under extensive investigation. Compounds containing the triazole ring have shown to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound mentioned has been evaluated for its cytotoxic effects against various cancer cell lines.
Research Findings:
In vitro studies revealed that the compound induced cell cycle arrest and apoptosis in cancer cells, leading to reduced viability. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation .
Synthetic Pathways
The synthesis of 4-methyl-3-({1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazole Ring: Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Sulfonyl Group: This can be achieved through sulfonation reactions.
- Thiazole and Benzoyl Integration: Achieved via coupling reactions involving thiazole derivatives and benzoyl chlorides.
Characterization Techniques:
The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) to confirm their structure and purity .
Anti-inflammatory Effects
Research has indicated that triazole derivatives can possess anti-inflammatory properties. The compound in focus has been tested for its ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.
Experimental Insights:
In vivo studies demonstrated that administration of the compound resulted in decreased levels of inflammatory markers in animal models of inflammation .
Agricultural Applications
Beyond medicinal applications, triazoles are also utilized in agriculture as fungicides due to their ability to inhibit fungal growth effectively. The compound's thiazole component enhances its efficacy against plant pathogens.
Case Study:
Field trials have shown that formulations containing triazole derivatives significantly reduce fungal infections in crops while being less toxic to beneficial organisms compared to conventional fungicides .
Data Tables
Mechanism of Action
The mechanism of action of 4-methyl-3-({1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, disrupt cellular processes, or interact with receptors, leading to its biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure combining 4H-1,2,4-triazole, azetidine, sulfonyl, and thiazole moieties. Below is a comparative analysis with structurally related compounds:
Physicochemical and Pharmacological Comparisons
- Azetidine vs.
- Thiazole vs. Thiophene : The thiazol-2-yloxy group (target compound) may offer stronger hydrogen-bonding capabilities than thiophene () due to the nitrogen atom, influencing solubility and target interaction .
- Sulfonyl Linkage : The sulfonamide group in the target compound and ’s derivative (4-methyl-3-[(2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole) introduces polarity, affecting pharmacokinetic properties like membrane permeability .
- Biological Activity: Compounds with pyrazole-triazole hybrids () exhibit antifungal activity via enzyme inhibition, suggesting the target compound may share similar mechanisms.
Biological Activity
The compound 4-methyl-3-({1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring and a thiazole moiety. Its molecular formula is , with a molecular weight of 317.41 g/mol. The structural features contribute to its interaction with biological targets, influencing its pharmacological properties.
1. Antimicrobial Activity
Recent studies have explored the antimicrobial potential of compounds similar to 4-methyl-3-({1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole. For instance, derivatives containing thiazole rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Inhibition of Monoamine Oxidase (MAO)
Compounds with similar structural features have been investigated for their inhibitory effects on MAO enzymes. In vitro studies indicated that certain derivatives exhibited considerable inhibitory activity against MAO-A and MAO-B isoforms, suggesting potential applications in treating mood disorders . The inhibition percentages and half-maximal inhibitory concentration (IC50) values are critical metrics for assessing efficacy.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| Compound A | 5.12 | 8.34 |
| Compound B | 3.45 | 6.78 |
| 4-Methyl Compound | TBD | TBD |
3. Anti-Tubercular Activity
Another area of interest is the anti-tubercular activity of related compounds. Research has demonstrated that certain substituted benzamide derivatives show promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . This highlights the potential for developing new treatments for tuberculosis using similar scaffolds.
Case Studies
Several case studies have been conducted focusing on the biological evaluation of this class of compounds:
-
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives against a panel of pathogens. The results indicated that compounds with higher lipophilicity had enhanced antibacterial properties . -
Case Study 2: MAO Inhibition
In another investigation, researchers synthesized new triazole derivatives and assessed their MAO inhibitory activity using fluorometric assays. The most active compounds were further analyzed through molecular docking studies to elucidate their binding mechanisms at the enzyme active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
